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molecular formula C17H29NO4 B1453006 2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid CAS No. 952480-32-9

2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid

Cat. No. B1453006
M. Wt: 311.4 g/mol
InChI Key: SKPPKBVHYIOFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927715B2

Procedure details

Methanol (50 mL) was cooled in an ice bath and SOCl2 (2 mL) was added dropwise with stirring. After 15 min, 2-(3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid (0.34 g, purchased from WuXi Pharmatech) was added. The mixture was stirred at rt for 2 d and concentrated to afford methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate as its hydrochloride salt.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O=S(Cl)Cl.C(OC([N:12]1[CH2:17][CH2:16][C:15]2([CH2:22][CH2:21][CH:20]([CH2:23][C:24]([OH:26])=[O:25])[CH2:19][CH2:18]2)[CH2:14][CH2:13]1)=O)(C)(C)C.[CH3:27]O>>[CH2:16]1[C:15]2([CH2:18][CH2:19][CH:20]([CH2:23][C:24]([O:26][CH3:27])=[O:25])[CH2:21][CH2:22]2)[CH2:14][CH2:13][NH:12][CH2:17]1

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Two
Name
Quantity
0.34 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2(CC1)CCC(CC2)CC(=O)O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at rt for 2 d
Duration
2 d
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1CNCCC12CCC(CC2)CC(=O)OC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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